molecular formula C11H11BrO3S B6281800 methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate CAS No. 1061617-76-2

methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate

Cat. No.: B6281800
CAS No.: 1061617-76-2
M. Wt: 303.2
InChI Key:
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Description

Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate is a chemical compound with the molecular formula C11H11BrO3S and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of a bromine atom, an ester group, and an acetylsulfanyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate typically involves the esterification of 4-[(acetylsulfanyl)methyl]-3-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-[(acetylsulfanyl)methyl]-3-aminobenzoate or 4-[(acetylsulfanyl)methyl]-3-thiocyanatobenzoate.

    Oxidation: Formation of 4-[(acetylsulfinyl)methyl]-3-bromobenzoate or 4-[(acetylsulfonyl)methyl]-3-bromobenzoate.

    Reduction: Formation of 4-[(acetylsulfanyl)methyl]-3-bromobenzyl alcohol.

Scientific Research Applications

Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(acetylsulfanyl)methyl]-3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-[(acetylsulfanyl)methyl]-3-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 4-[(acetylsulfanyl)methyl]-3-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .

Properties

CAS No.

1061617-76-2

Molecular Formula

C11H11BrO3S

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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